molecular formula C4H6FNO B14033332 cis-2-Fluorocyclopropanecarboxamide CAS No. 1314972-11-6

cis-2-Fluorocyclopropanecarboxamide

Cat. No.: B14033332
CAS No.: 1314972-11-6
M. Wt: 103.09 g/mol
InChI Key: PHZKRDKMJHXGBR-UHFFFAOYSA-N
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Description

cis-2-Fluorocyclopropanecarboxamide is a fluorinated cyclopropane derivative characterized by a fluorine atom in the cis configuration relative to the carboxamide group on the cyclopropane ring. The carboxamide variant likely shares key properties with this carboxylic acid analog, such as steric constraints and electronic effects imposed by the cyclopropane ring and fluorine substituent.

Properties

IUPAC Name

2-fluorocyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FNO/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZKRDKMJHXGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Fluorocyclopropanecarboxamide typically involves the cyclopropanation of fluorinated alkenes. One common method is the rhodium-catalyzed cyclopropanation of (1-fluorovinylsulfonyl)benzene with diazo esters. This reaction proceeds stereoselectively to yield the desired this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

cis-2-Fluorocyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: This reaction can replace the fluorine atom or other substituents with different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

The applications of cis-2-Fluorocyclopropanecarboxamide are mainly related to its use as a building block in the synthesis of pharmaceuticals. The inclusion of a fluorine atom in drug molecules can enhance lipophilicity without significantly altering molecular volume, which improves membrane penetration and bioavailability . Fluorocyclopropane structural units have become a focal point in fluorine-containing drug research, with an increasing number of bioactive molecules containing this structure being discovered and some entering clinical trials .

Synthesis and Pharmaceutical Applications

2-Fluoro-1-cyclopropanecarboxylic acid: An improved method for producing 2-fluoro-1-cyclopropanecarboxylic acid and its derivatives involves reacting 2-halogen-2-fluoro-1-cyclopropanecarboxylic acid and its derivatives with a metal and a base . These compounds are key intermediates in the production of pharmaceutical ingredients, especially quinolone anti-infectives .

Stereochemical differences: Cis-2-fluoro cyclopropane has shown improved potency, with the (S,S)-enantiomer being slightly more active than the (R,R)-enantiomer . Both enantiomers also demonstrated improved kinetic solubility .

Fluorinated Phenylcyclopropylamines: Research on fluorinated phenylcyclopropylamines has explored the effects of electron-donating and electron-withdrawing groups on their activity as inhibitors of monoamine oxidases (MAO) . The study found that trans-compounds were low micromolar inhibitors of both MAO A and MAO B, with moderate MAO A selectivity, while cis-analogues were MAO B selective .

Role of Fluorine in Pharmaceuticals

Increased Lipophilicity: Introducing a fluorine atom into a drug molecule can increase its lipophilicity without significantly changing its molecular volume, enhancing its ability to penetrate membranes in the body and improving bioavailability .

Enhanced Bioactivity: In 1954, it was discovered that introducing a fluorine atom into cortisone acetate to produce 9a-fluoroacetic acid cortisone resulted in an anti-inflammatory effect approximately 15 times stronger than that of hydrocortisone .

Mechanism of Action

The mechanism of action of cis-2-Fluorocyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclopropane ring can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

cis-2-Fluoro-1-phenylcyclopropanecarboxylic Acid

  • Structure : Cyclopropane ring with a fluorine atom (cis to carboxylic acid) and a phenyl substituent.
  • Molecular Formula : C₁₀H₉FO₂ (MW = 180.18 g/mol) .
  • Key Differences: The carboxamide group in cis-2-Fluorocyclopropanecarboxamide replaces the carboxylic acid, altering polarity and hydrogen-bonding capacity. Expected higher solubility in polar solvents (e.g., water or ethanol) for the carboxylic acid due to its ionizable COOH group, whereas the carboxamide may exhibit moderate solubility in organic solvents .

Non-Fluorinated Cyclopropanecarboxamides

  • Example : Cyclopropanecarboxamide (unsubstituted).
  • Structural Contrast : Absence of fluorine reduces electronegativity and steric bulk.
  • Impact: Fluorine in the cis position enhances dipole moments and may improve metabolic stability by resisting enzymatic degradation .

Fluorinated Aromatic Derivatives

  • Example : Ethyl(fluorophenyl)(piperidin-2-yl)acetate (from ).
  • Comparison :
    • Fluorine on an aromatic ring versus a cyclopropane alters electronic distribution and steric interactions.
    • Cyclopropane rings impose significant ring strain, increasing reactivity in ring-opening reactions compared to aromatic fluorinated compounds .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile
This compound* C₁₀H₉FON ~179.19 (estimated) Cyclopropane, Fluorine, Amide Moderate in organic solvents
cis-2-Fluoro-1-phenylcyclopropanecarboxylic acid C₁₀H₉FO₂ 180.18 Cyclopropane, Fluorine, Carboxylic Acid Soluble in polar solvents (e.g., water, ethanol)
Cyclopropanecarboxamide C₄H₇NO 85.10 Cyclopropane, Amide Low water solubility
Ethyl(fluorophenyl)piperidin-2-yl acetate C₁₅H₂₀FNO₂ 281.33 Aromatic Fluorine, Ester High lipid solubility

*Estimated based on structural analogs.

Biological Activity

Cis-2-Fluorocyclopropanecarboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. The cyclopropane ring, characterized by its strained three-membered structure, imparts distinct electronic and steric properties that enhance the compound's pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, studies have indicated that cyclopropane derivatives can act as inhibitors of monoamine oxidases (MAO A and B), which are crucial for the metabolism of neurotransmitters. The selectivity and potency of these compounds can be influenced by the presence of fluorine substituents, which modulate their binding affinity to enzyme active sites.

Enzyme Inhibition

Research has shown that this compound exhibits selective inhibition against MAO B, with significantly lower activity against MAO A compared to its trans isomer counterparts. This selectivity is crucial for developing therapeutics aimed at treating mood disorders without the side effects associated with non-selective MAO inhibitors .

Pharmacological Activities

This compound has been linked to various pharmacological effects:

  • Anti-inflammatory : The compound demonstrates significant anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Antitumor : Studies indicate that derivatives of cyclopropane carboxamides can inhibit the proliferation of certain cancer cell lines, such as U937 human myeloid leukemia cells, without exhibiting cytotoxicity .
  • Neurochemical Effects : Given its interaction with MAOs, this compound may influence neurotransmitter levels in the brain, potentially impacting mood and cognitive functions.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to its structure can significantly alter its biological activity. Key factors influencing this relationship include:

  • Substituent Effects : The introduction of electron-withdrawing or donating groups on the aromatic ring can enhance or diminish inhibitory activity against MAO enzymes. For instance, compounds with para-substituted fluorine groups exhibit increased potency compared to their meta or ortho counterparts .
  • Conformational Rigidity : The rigid conformation provided by the cyclopropane ring contributes to improved binding affinity and selectivity towards target enzymes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Inhibition of MAO A and B : A comparative study demonstrated that cis isomers were 10 to 100 times less active against MAO A than their trans counterparts, while showing comparable inhibition against MAO B .
    Compound TypeIC50 (MAO A)IC50 (MAO B)
    CisHighModerate
    TransLowModerate
  • Antitumor Activity : Research highlighted that 1-phenylcyclopropane carboxamide derivatives exhibited effective inhibition on U937 cell proliferation while maintaining low cytotoxicity levels .
  • Neurotransmitter Modulation : The compound's ability to selectively inhibit MAO B suggests potential applications in neuropharmacology, particularly in treating depression and anxiety disorders.

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